FMOC-D-DAB(Z)-OH
説明
FMOC-D-DAB(Z)-OH, also known as 9-fluorenylmethoxycarbonyl-D-diaminobutyric acid (benzyloxycarbonyl)-OH, is a derivative of diaminobutyric acid. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The FMOC group is a popular protecting group in solid-phase peptide synthesis, while the benzyloxycarbonyl (Z) group provides additional protection to the side chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of FMOC-D-DAB(Z)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-diaminobutyric acid is protected using the FMOC group. This is achieved by reacting D-diaminobutyric acid with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Protection of the Side Chain: The side chain amino group is protected using the benzyloxycarbonyl (Z) group. This is done by reacting the FMOC-protected D-diaminobutyric acid with benzyloxycarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Using large-scale reactors to carry out the protection reactions.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.
化学反応の分析
Types of Reactions
FMOC-D-DAB(Z)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the FMOC and Z protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: The FMOC group is typically removed using a base such as piperidine, while the Z group is removed using hydrogenation in the presence of a palladium catalyst.
Coupling: Peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Major Products
The major products formed from these reactions include:
Deprotected Amino Acid: The removal of the FMOC and Z groups yields the free D-diaminobutyric acid.
Peptide Chains: Coupling reactions result in the formation of longer peptide chains.
科学的研究の応用
FMOC-D-DAB(Z)-OH has a wide range of applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the development of peptide-based drugs.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for various applications in biology and medicine.
Material Science: Used in the development of functional materials with specific properties.
作用機序
The mechanism of action of FMOC-D-DAB(Z)-OH involves the protection and deprotection of amino groups during peptide synthesis. The FMOC group protects the amino group from unwanted reactions, while the Z group protects the side chain. These protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds.
類似化合物との比較
FMOC-D-DAB(Z)-OH can be compared with other similar compounds such as:
FMOC-D-DAP(Z)-OH: 9-fluorenylmethoxycarbonyl-D-diaminopropionic acid (benzyloxycarbonyl)-OH, which has a similar structure but with a shorter side chain.
FMOC-D-ORN(Z)-OH: 9-fluorenylmethoxycarbonyl-D-ornithine (benzyloxycarbonyl)-OH, which has a longer side chain.
Uniqueness
This compound is unique due to its specific side chain length and the presence of both FMOC and Z protecting groups, making it particularly useful in the synthesis of peptides with specific structural requirements.
生物活性
Introduction
FMOC-D-DAB(Z)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-D-2,4-diaminobutyric acid, is a derivative of diaminobutyric acid (Dab) and plays a significant role in peptide synthesis and drug development. This compound is characterized by its unique structure, which includes two amino groups, allowing for diverse applications in various biological contexts. The following sections will outline the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Target and Mode of Action
This compound primarily functions by targeting Gram-negative bacteria. Its mechanism involves binding to lipid A, a component of the outer membrane of these bacteria. This interaction disrupts the membrane integrity, leading to cell lysis and death. The compound's effectiveness is influenced by environmental factors such as pH and the presence of other compounds that may affect its stability and efficacy.
Biochemical Pathways
This compound is integral in biochemical reactions related to self-assembly processes. It forms stable thermo-reversible organogels in various solvents, which can be beneficial for drug delivery systems. The molecular interactions involve π-π stacking and J-type aggregate formations, which enhance its biological activity.
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its structural components, particularly the Fmoc protecting group. This group allows for selective reactions during peptide synthesis while maintaining the stability of the compound in biological systems.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against a range of pathogens. Its ability to disrupt bacterial membranes makes it a candidate for developing new antibiotics or enhancing existing ones. Studies have demonstrated that derivatives containing diaminobutyric acid exhibit significant antibacterial effects, particularly against resistant strains .
Cellular Effects
The compound's cellular effects are primarily related to its ability to form organogels, which can encapsulate drugs and release them in a controlled manner. This property is particularly useful in targeted drug delivery systems where precise control over release rates is necessary.
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of this compound derivatives, researchers found that compounds incorporating this structure displayed enhanced activity against Gram-negative bacteria compared to traditional antibiotics. The study utilized various concentrations of the compound to determine minimum inhibitory concentrations (MIC) and found significant bactericidal effects at lower concentrations than expected for conventional treatments .
Study 2: Peptide Synthesis Applications
Another research effort focused on the use of this compound in solid-phase peptide synthesis (SPPS). The Fmoc group allowed for efficient deprotection steps while maintaining the integrity of the peptide chain during synthesis. The resulting peptides demonstrated enhanced stability and bioactivity due to the incorporation of D-Dab residues, which are known to influence receptor interactions positively .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 5 | E. coli |
FMOC-D-DAB(Boc)-OH | 10 | Pseudomonas aeruginosa |
FMOC-Lys(Fmoc)-OH | 15 | Klebsiella pneumoniae |
Table 2: Peptide Synthesis Yield with this compound
Peptide Sequence | Yield (%) | Purity (%) |
---|---|---|
YFMVF | 85 | 98 |
Ac-DFGQK | 90 | 97 |
Ac-RGDS | 92 | 99 |
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxycarbonylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c30-25(31)24(14-15-28-26(32)34-16-18-8-2-1-3-9-18)29-27(33)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBSCTCUNZLWCT-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678758 | |
Record name | (2R)-4-{[(Benzyloxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387824-79-5 | |
Record name | (2R)-4-{[(Benzyloxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。